Isorhoifolin
Overview
Description
Isorhoifolin is a flavonoid glycoside, specifically a derivative of apigenin, known as apigenin-7-O-rutinoside. It is naturally found in various plants, including citrus species and Gmelina asiatica. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications .
Mechanism of Action
Target of Action
Isorhoifolin, a flavonoid glycoside, has been found to interact with several targets. It inhibits matrix metalloproteinase-1 (MMP-1), MMP-3, and MMP-13 . In addition, it has been shown to interact with key proteins involved in Alzheimer’s disease progression, such as acetylcholinesterase (AChE), beta-secretase 1 (BACE1), glycogen synthase kinase-3 (GSK-3), and tumor necrosis factor-alpha converting enzyme (TACE1) . It also activates the adrenergic receptor pathway .
Mode of Action
This compound interacts with its targets, leading to various changes. For instance, it inhibits MMPs, which are involved in the breakdown of extracellular matrix in normal physiological processes such as embryogenesis and tissue remodeling, as well as in disease processes such as arthritis and metastasis . In Alzheimer’s disease, this compound inhibits AChE, BACE1, GSK-3, and TACE1, which are all involved in the pathogenesis of the disease .
Biochemical Pathways
This compound affects several biochemical pathways. In Alzheimer’s disease, it impacts the PI3K-Akt, mTOR, and VEGF signaling pathways . These pathways are involved in cell survival, protein synthesis, and angiogenesis, respectively. By inhibiting key proteins in these pathways, this compound may help slow the progression of Alzheimer’s disease.
Pharmacokinetics
The pharmacokinetics of this compound, including its absorption, distribution, metabolism, excretion, and toxicity (ADME), have been studied . .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. By inhibiting MMPs, it may help prevent the breakdown of the extracellular matrix, which could be beneficial in conditions such as arthritis and metastasis . In Alzheimer’s disease, this compound’s inhibition of key proteins could help slow the disease’s progression .
Biochemical Analysis
Biochemical Properties
Isorhoifolin interacts with several enzymes, proteins, and other biomolecules. It inhibits matrix metalloproteinase-1 (MMP-1), MMP-3, and MMP-13 . The nature of these interactions involves binding at the active sites of these enzymes .
Cellular Effects
This compound has been found to have anti-Alzheimer’s activity . It influences cell function by interacting with enzymes like AchE, BACE1, GSK-3, and TACE1 . These interactions can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression . It shows the least binding energy and well resides at the active sites of AchE, BACE1, GSK-3, and TACE1 .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed to be stable up to 200 ns in molecular dynamic simulations
Dosage Effects in Animal Models
While this compound has shown promising effects in in-silico studies
Metabolic Pathways
It is known that rhamnosyltransferases (RhaTs) are involved in the biosynthesis of flavone rutinosides like this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isorhoifolin can be synthesized through the condensation of 4′-benzylapigenin with α-acetobromorutinose in the presence of silver carbonate or potassium hydroxide, followed by deacetylation. The resulting compound, 4′-benzylapigenin-7-β-rutinoside, undergoes debenzylation to form this compound .
Industrial Production Methods: Industrial production of this compound typically involves extraction from plant sources, such as the leaves of citrus species. The extraction process includes solvent extraction, purification, and crystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Isorhoifolin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its glycosidic bonds.
Substitution: Substitution reactions can occur at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like acetic anhydride and pyridine.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different biological activities .
Scientific Research Applications
Isorhoifolin has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of flavonoid glycosides.
Biology: It has been studied for its neuroprotective effects, particularly in Alzheimer’s disease.
Industry: It is used in the development of natural acaricides and other bioactive products.
Comparison with Similar Compounds
Isorhoifolin is compared with other similar flavonoid glycosides:
Linarin (acacetin-7-O-rutinoside): Similar in structure but differs in the aglycone part.
Didymin (isosacuranetin-7-O-rutinoside): Another flavonoid glycoside with different biological activities.
Diosmin (diosmetin-7-O-rutinoside): Known for its vascular protective effects
This compound stands out due to its unique combination of biological activities, particularly its neuroprotective and anti-inflammatory properties .
Properties
IUPAC Name |
5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O14/c1-10-20(31)22(33)24(35)26(38-10)37-9-18-21(32)23(34)25(36)27(41-18)39-13-6-14(29)19-15(30)8-16(40-17(19)7-13)11-2-4-12(28)5-3-11/h2-8,10,18,20-29,31-36H,9H2,1H3/t10-,18+,20-,21+,22+,23-,24+,25+,26+,27+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKIYLTVJPDLUDL-SLNHTJRHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50970527 | |
Record name | Isorhoifolin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50970527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
578.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Isorhoifolin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037349 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
552-57-8 | |
Record name | Apigenin 7-O-rutinoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=552-57-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isorhoifolin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000552578 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isorhoifolin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50970527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-[[6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-5-hydroxy-2-(4-hydroxyphenyl)-4H-benzopyran-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.197 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISORHOIFOLIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0B66T65281 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Isorhoifolin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037349 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
269 - 270 °C | |
Record name | Isorhoifolin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037349 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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